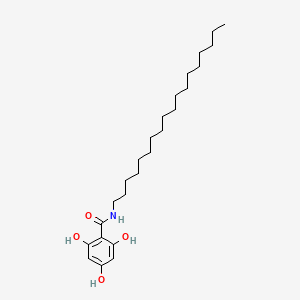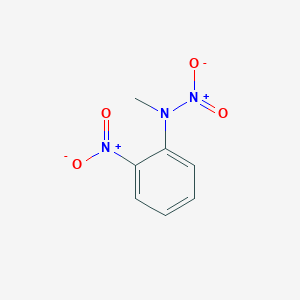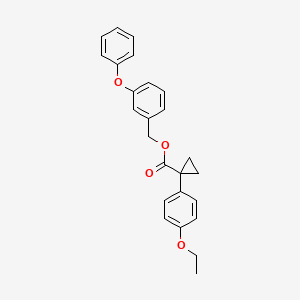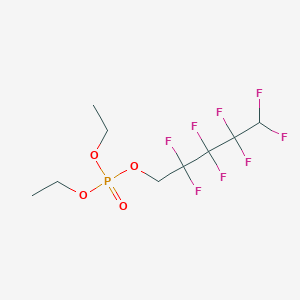![molecular formula C24H48OSi B14344289 Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane CAS No. 92210-71-4](/img/structure/B14344289.png)
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is an organosilicon compound with the molecular formula C24H48OSi. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a pentadecyl group and an oxy group bonded to a trimethylsilane moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane typically involves the reaction of a cyclohexene derivative with a silane reagent under specific conditions. One common method involves the hydrosilylation of 3-pentadecylcyclohex-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty coatings and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane involves its interaction with specific molecular targets and pathways. The compound’s silane group can form strong bonds with various substrates, facilitating its use in surface modification and material science applications. Additionally, its unique structure allows it to interact with biological membranes, making it a potential candidate for drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane is unique due to its complex structure, which includes a long alkyl chain and a cyclohexene ring. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
92210-71-4 |
|---|---|
Molekularformel |
C24H48OSi |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
trimethyl-(3-pentadecylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C24H48OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(22-23)25-26(2,3)4/h22-23H,5-21H2,1-4H3 |
InChI-Schlüssel |
JXUIVKISYDTLET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1CCCC(=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


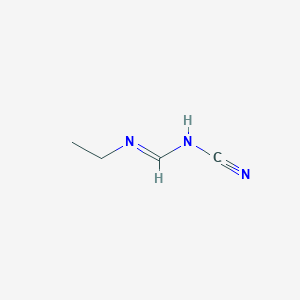

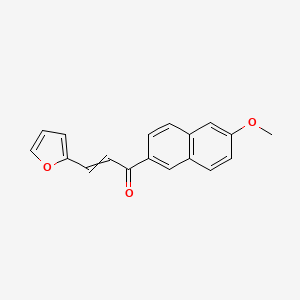
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
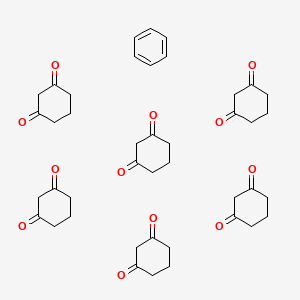
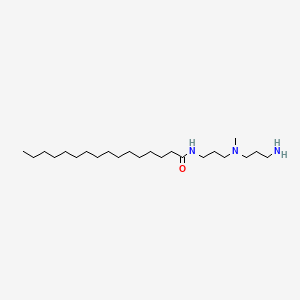
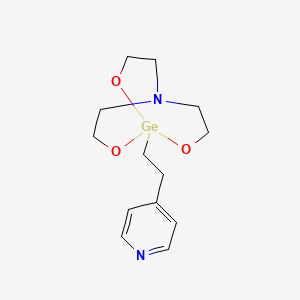
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
